molecular formula C14H16BrNO4 B2459508 (E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate CAS No. 1322191-64-9

(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate

Cat. No.: B2459508
CAS No.: 1322191-64-9
M. Wt: 342.189
InChI Key: KTPHCVCIYIQMFZ-FMIVXFBMSA-N
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Description

(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate is an organic compound with the molecular formula C13H14BrNO4 This compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and an ethoxyacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate typically involves the reaction of ethyl 3-ethoxyacrylate with 4-bromoaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in the ester moiety.

    Phenylboronic pinacol esters: Similar in having aromatic rings and functional groups but differ in their boronic acid ester structure.

Uniqueness

(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate is unique due to its combination of a bromophenyl group with a carbamoyl and ethoxyacrylate moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for novel applications and discoveries.

Biological Activity

(E)-ethyl 2-((4-bromophenyl)carbamoyl)-3-ethoxyacrylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Properties

The compound has the molecular formula C13H14BrNO4 and is characterized by the presence of a bromophenyl group , a carbamoyl group , and an ethoxyacrylate moiety . This unique combination contributes to its reactivity and potential biological effects.

Synthesis

The synthesis typically involves the reaction of ethyl 3-ethoxyacrylate with 4-bromoaniline, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reactions are conducted in organic solvents, such as dichloromethane or tetrahydrofuran, under controlled conditions to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that various derivatives possess significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) of related compounds suggests that modifications in the molecular structure can enhance their antimicrobial efficacy.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It is believed to interact with antiapoptotic proteins such as Bcl-2, which play a crucial role in cancer cell survival. In vitro studies have demonstrated that certain analogues can bind effectively to these proteins, leading to increased cytotoxicity against cancer cell lines . This mechanism suggests that this compound could be further explored as a therapeutic agent in cancer treatment.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cellular processes, thereby disrupting normal function.
  • Receptor Interaction : It could interact with receptors linked to apoptosis pathways, promoting cell death in malignant cells.

This multifaceted mechanism underscores the need for further research to elucidate the precise pathways involved.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-bromophenyl 4-bromobenzoateBromophenyl groupModerate antibacterial
Ethyl 2-amino-6-bromo-4-(1-cyano)Bcl-2 antagonismSignificant anticancer
Ethyl 3-(substituted benzylthio)Varies widelyBroad antimicrobial spectrum

This table highlights how variations in structure can lead to differences in biological activity, emphasizing the potential of this compound as a versatile scaffold for drug development.

Case Studies

  • Antimicrobial Efficacy : A study focusing on ethyl derivatives demonstrated that compounds with similar structures exhibited strong activity against various bacterial strains, suggesting that this compound may also show promising results in antimicrobial assays .
  • Cancer Cell Line Studies : Research involving compounds targeting Bcl-2 proteins showed that modifications at specific sites can enhance binding affinity and cytotoxicity. This indicates that this compound might be developed into potent anticancer agents through structural optimization .

Properties

IUPAC Name

ethyl (E)-2-[(4-bromophenyl)carbamoyl]-3-ethoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4/c1-3-19-9-12(14(18)20-4-2)13(17)16-11-7-5-10(15)6-8-11/h5-9H,3-4H2,1-2H3,(H,16,17)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPHCVCIYIQMFZ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)NC1=CC=C(C=C1)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C(=O)NC1=CC=C(C=C1)Br)/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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